Cas no 898650-43-6 (3-(2-fluorophenyl)amino-6-(4-methylphenyl)methyl-4,5-dihydro-1,2,4-triazin-5-one)

3-(2-fluorophenyl)amino-6-(4-methylphenyl)methyl-4,5-dihydro-1,2,4-triazin-5-one 化学的及び物理的性質
名前と識別子
-
- AKOS016392763
- 3-[(2-fluorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
- 3-((2-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
- F2713-0029
- 898650-43-6
- STL452315
- 3-(2-fluoroanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one
- 3-(2-fluorophenyl)amino-6-(4-methylphenyl)methyl-4,5-dihydro-1,2,4-triazin-5-one
-
- インチ: 1S/C17H15FN4O/c1-11-6-8-12(9-7-11)10-15-16(23)20-17(22-21-15)19-14-5-3-2-4-13(14)18/h2-9H,10H2,1H3,(H2,19,20,22,23)
- InChIKey: LMZXUDHKAYLZDZ-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1NC1=NN=C(C(N1)=O)CC1C=CC(C)=CC=1
計算された属性
- せいみつぶんしりょう: 310.12298928g/mol
- どういたいしつりょう: 310.12298928g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 497
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 65.8Ų
3-(2-fluorophenyl)amino-6-(4-methylphenyl)methyl-4,5-dihydro-1,2,4-triazin-5-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2713-0029-10mg |
3-[(2-fluorophenyl)amino]-6-[(4-methylphenyl)methyl]-4,5-dihydro-1,2,4-triazin-5-one |
898650-43-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2713-0029-2mg |
3-[(2-fluorophenyl)amino]-6-[(4-methylphenyl)methyl]-4,5-dihydro-1,2,4-triazin-5-one |
898650-43-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2713-0029-4mg |
3-[(2-fluorophenyl)amino]-6-[(4-methylphenyl)methyl]-4,5-dihydro-1,2,4-triazin-5-one |
898650-43-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2713-0029-30mg |
3-[(2-fluorophenyl)amino]-6-[(4-methylphenyl)methyl]-4,5-dihydro-1,2,4-triazin-5-one |
898650-43-6 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2713-0029-5μmol |
3-[(2-fluorophenyl)amino]-6-[(4-methylphenyl)methyl]-4,5-dihydro-1,2,4-triazin-5-one |
898650-43-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2713-0029-20μmol |
3-[(2-fluorophenyl)amino]-6-[(4-methylphenyl)methyl]-4,5-dihydro-1,2,4-triazin-5-one |
898650-43-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2713-0029-3mg |
3-[(2-fluorophenyl)amino]-6-[(4-methylphenyl)methyl]-4,5-dihydro-1,2,4-triazin-5-one |
898650-43-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2713-0029-10μmol |
3-[(2-fluorophenyl)amino]-6-[(4-methylphenyl)methyl]-4,5-dihydro-1,2,4-triazin-5-one |
898650-43-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2713-0029-1mg |
3-[(2-fluorophenyl)amino]-6-[(4-methylphenyl)methyl]-4,5-dihydro-1,2,4-triazin-5-one |
898650-43-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2713-0029-5mg |
3-[(2-fluorophenyl)amino]-6-[(4-methylphenyl)methyl]-4,5-dihydro-1,2,4-triazin-5-one |
898650-43-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
3-(2-fluorophenyl)amino-6-(4-methylphenyl)methyl-4,5-dihydro-1,2,4-triazin-5-one 関連文献
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Wei Chen Nanoscale, 2015,7, 6957-6990
3-(2-fluorophenyl)amino-6-(4-methylphenyl)methyl-4,5-dihydro-1,2,4-triazin-5-oneに関する追加情報
Introduction to 3-(2-fluorophenyl)amino-6-(4-methylphenyl)methyl-4,5-dihydro-1,2,4-triazin-5-one (CAS No. 898650-43-6)
The compound 3-(2-fluorophenyl)amino-6-(4-methylphenyl)methyl-4,5-dihydro-1,2,4-triazin-5-one, identified by its CAS number 898650-43-6, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a triazine core structure, has garnered considerable attention due to its unique pharmacological properties and potential applications in medicinal chemistry. The presence of both fluorine and methyl substituents in its aromatic rings enhances its biological activity, making it a promising candidate for further investigation.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug design. The introduction of a fluorine atom at the 2-position of the phenyl ring in this molecule contributes to its stability and binding affinity. This modification is particularly crucial in medicinal chemistry, as fluorine can significantly influence metabolic pathways and drug efficacy. The 4-methylphenyl moiety further reinforces the compound's structural complexity and potential for interaction with biological targets.
The triazine core of 3-(2-fluorophenyl)amino-6-(4-methylphenyl)methyl-4,5-dihydro-1,2,4-triazin-5-one is a well-known scaffold in pharmaceutical research. Its ability to act as a hinge binder in protein-ligand interactions has been extensively studied. The dihydrotriazinone ring system provides a rigid framework that can be fine-tuned to optimize binding properties. This structural motif has been explored in various therapeutic areas, including oncology and central nervous system (CNS) disorders.
In the realm of oncology, triazine derivatives have shown promise as inhibitors of key enzymes involved in cancer cell proliferation. The specific arrangement of substituents in 3-(2-fluorophenyl)amino-6-(4-methylphenyl)methyl-4,5-dihydro-1,2,4-triazin-5-one suggests potential interactions with targets such as tyrosine kinases and other enzymes implicated in tumor growth. Preliminary computational studies have indicated that this compound may exhibit inhibitory activity against several cancer-related pathways.
Moreover, the compound's structural features make it an attractive candidate for further derivatization. Medicinal chemists have been exploring ways to modify the triazine core to enhance pharmacokinetic properties and reduce off-target effects. The presence of both amino and methyl groups provides multiple sites for functionalization, allowing for the creation of novel analogs with improved therapeutic profiles.
Recent advances in synthetic methodologies have enabled the efficient preparation of complex triazine derivatives like 3-(2-fluorophenyl)amino-6-(4-methylphenyl)methyl-4,5-dihydro-1,2,4-triazin-5-one. These techniques have facilitated rapid screening of large libraries of compounds, accelerating the discovery process. High-throughput screening (HTS) and structure-based drug design (SBDD) approaches have been particularly valuable in identifying lead compounds with high affinity for biological targets.
The pharmacological evaluation of 3-(2-fluorophenyl)amino-6-(4-methylphenyl)methyl-4,5-dihydro-1,2,4-triazin-5-one has revealed several intriguing properties. In vitro assays have demonstrated its ability to modulate enzyme activity and receptor binding. These findings are consistent with its structural features and suggest potential therapeutic applications. Further preclinical studies are needed to fully elucidate its mechanism of action and therapeutic potential.
One of the most compelling aspects of this compound is its versatility as a pharmacological tool. The combination of fluorine and methyl substituents not only enhances its binding affinity but also provides opportunities for selective targeting. This dual functionality makes it a valuable asset in drug discovery efforts aimed at developing treatments for a wide range of diseases.
The development of novel therapeutic agents relies heavily on innovative molecular design principles. The triazine derivative described here exemplifies how structural modifications can lead to compounds with enhanced biological activity. By leveraging cutting-edge synthetic methods and computational tools, researchers can rapidly explore new chemical spaces and identify promising candidates for further development.
In conclusion,3-(2-fluorophenyl)amino-6-(4-methylphenyl)methyl-4,5-dihydro-1,2,4-triazin-5-one (CAS No. 898650-43-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it a compelling candidate for further investigation. As research continues to uncover new therapeutic applications for triazine derivatives,this compound holds great potential as a lead molecule or building block for future drug development efforts.
898650-43-6 (3-(2-fluorophenyl)amino-6-(4-methylphenyl)methyl-4,5-dihydro-1,2,4-triazin-5-one) 関連製品
- 2549014-72-2(7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one)
- 2172461-85-5(3-hydroxy-3-1-(3-oxobutyl)-1H-1,2,3-triazol-4-ylcyclobutane-1-carboxylic acid)
- 899981-72-7(methyl 4-{5-amino-1-(3-fluorophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate)
- 2172587-75-4({5-(cyclopropylmethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1823653-50-4(Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-, phenylmethyl ester)
- 81426-17-7((+) 8-hydroxypinoresinol)
- 2172278-05-4(5-(2-methylpropyl)-2-propyloxolane-3-carboxylic acid)
- 928-04-1(Potassium but-2-ynedioate)
- 2137548-23-1(2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl fluoride)
- 2171262-76-1(1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acid)



